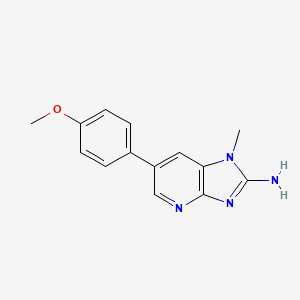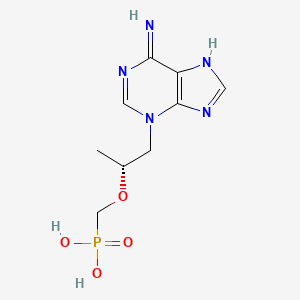
4'-Methoxy PhIP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy PhIP, also known as 2-Amino-1-methyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, through the Maillard reaction involving amino acids, sugars, and creatine or creatinine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy PhIP typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia. This reaction is facilitated by the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars .
Industrial Production Methods: Industrial production of 4’-Methoxy PhIP is not well-documented, as it is primarily studied in a research context rather than produced on a large scale. The synthesis methods used in laboratories involve controlled conditions to ensure the formation of the desired compound without significant by-products.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4’-Methoxy PhIP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Biology: Research on 4’-Methoxy PhIP helps understand the biological effects of heterocyclic amines, including their mutagenic and carcinogenic properties.
Medicine: Studies focus on the potential health risks associated with the consumption of cooked meats containing heterocyclic amines.
Mechanism of Action
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes hydroxylate the compound, leading to the formation of reactive intermediates such as N-hydroxy-4’-Methoxy PhIP. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis .
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): The parent compound of 4’-Methoxy PhIP, found abundantly in cooked meats.
4-Methoxy-α-pyrrolidinobutiophenone: Another compound with a methoxy group, used in forensic and research applications.
Uniqueness: 4’-Methoxy PhIP is unique due to its specific structure, which includes a methoxy group on the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for studying the effects of structural changes on the properties of heterocyclic aromatic amines .
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
InChI Key |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)

![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)


